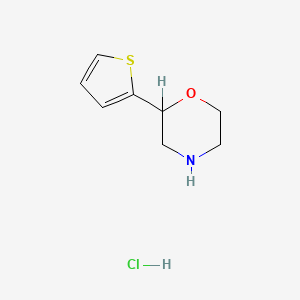
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is an organic compound that is used in various chemical and scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive and flammable. It is a versatile compound that is used in a wide range of applications, including synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates.
Mécanisme D'action
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a highly reactive compound and its reactivity is due to the presence of the bromomethyl group, which is electron-withdrawing. This electron-withdrawing group increases the electron density of the carbon atom to which it is attached, making it a more suitable site for nucleophilic attack. This increased electron density also makes the compound more susceptible to electrophilic attack, allowing for a variety of reactions to take place.
Biochemical and Physiological Effects
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a highly toxic compound and can cause adverse health effects if ingested or inhaled. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as difficulty breathing. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure can lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a useful compound for laboratory experiments due to its reactivity and versatility. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.
Orientations Futures
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has a wide range of potential applications in the scientific research field. It could be used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and industrial catalysts, or as a starting material in the synthesis of a wide range of organic compounds. Additionally, it could be used to study the mechanism of action of various compounds or to investigate the biochemical and physiological effects of various compounds. Finally, it could be used as a tool to develop new materials or to improve existing materials.
Méthodes De Synthèse
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene can be synthesized from the reaction of bromomethyltrifluorobenzene and chlorine in the presence of a catalyst such as palladium on carbon. This reaction is conducted in an anhydrous solvent such as dimethylformamide and the product is isolated by distillation. This synthesis method is relatively simple and cost-effective, making it a viable option for many different applications.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is used in various scientific research applications such as organic synthesis, catalysis, and analytical chemistry. It is also used as a reagent in the synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates. This compound is also used as a starting material in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other organic materials.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene involves the chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene followed by reduction of the nitro group to an amine and subsequent bromination of the methyl group.", "Starting Materials": [ "1-(trifluoromethyl)-3-methyl-2-nitrobenzene", "Chlorine gas", "Hydrogen gas", "Palladium on carbon", "Bromine" ], "Reaction": [ "1. Chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 1-(trifluoromethyl)-3-chloro-2-nitrobenzene.", "2. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst to yield 1-(trifluoromethyl)-3-chloro-2-aminobenzene.", "3. Bromination of the methyl group using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene." ] } | |
Numéro CAS |
1260825-49-7 |
Nom du produit |
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene |
Formule moléculaire |
C7H3BrClF3 |
Poids moléculaire |
259.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



